molecular formula C20H20FN3O3 B2839947 4-(benzyloxy)-1-(4-fluorophenyl)-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide CAS No. 1172340-68-9

4-(benzyloxy)-1-(4-fluorophenyl)-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide

Cat. No.: B2839947
CAS No.: 1172340-68-9
M. Wt: 369.396
InChI Key: KMJUOGFLPWOFAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(benzyloxy)-1-(4-fluorophenyl)-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide is an organic compound often studied for its potential applications in medicinal chemistry and its unique chemical properties. With a complex molecular structure, it features a benzyloxy group, a fluorophenyl ring, and a pyrazole carboxamide moiety, which collectively contribute to its diverse reactivity and potential utility in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound can be synthesized through a multi-step organic reaction sequence. Typically, the synthesis starts with the preparation of the benzyloxy precursor, followed by the introduction of the fluorophenyl group. A key intermediate, 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid, is then formed. This intermediate is then further reacted with 2-methoxyethylamine in the presence of coupling agents like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) to yield the desired carboxamide.

Industrial Production Methods

Industrial synthesis of such complex compounds usually employs scalable methodologies involving solid-phase synthesis or solution-phase synthesis using automated synthesizers to ensure high purity and yield. The reaction conditions are optimized to maximize the efficiency of each step, often involving temperature control, inert atmosphere (like nitrogen or argon), and the use of advanced purification techniques such as HPLC (High-Performance Liquid Chromatography).

Chemical Reactions Analysis

Types of Reactions

The compound undergoes several types of reactions, including:

  • Oxidation: Using agents like hydrogen peroxide or m-CPBA (meta-Chloroperoxybenzoic acid).

  • Reduction: Employing reagents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

  • Substitution: With halogens, nucleophiles or electrophiles under varying conditions.

Common Reagents and Conditions

Reagents like sodium hydride (NaH), potassium carbonate (K2CO3), and palladium-catalyzed systems are commonly used in its reactions. Reaction conditions often include solvents like dichloromethane (DCM), tetrahydrofuran (THF), and sometimes dimethylformamide (DMF) at temperatures ranging from -78°C (dry ice/acetone bath) to room temperature.

Major Products Formed

Reaction products vary widely depending on the conditions and reagents, typically including substituted pyrazoles, altered phenyl rings, and modified methoxyethyl chains. Byproducts usually necessitate chromatographic purification.

Scientific Research Applications

This compound is a subject of extensive research in various domains:

  • Chemistry: As a scaffold for synthesizing novel pyrazole derivatives.

  • Biology: Investigated for its interaction with biological macromolecules, potentially serving as a probe.

  • Medicine: Explored for its pharmacological properties, particularly its potential as an anti-inflammatory or anticancer agent.

  • Industry: Used in the development of new materials and compounds, leveraging its structural framework.

Mechanism of Action

The compound's mechanism of action involves binding to specific molecular targets within biological systems. Its fluorophenyl group is crucial for interacting with hydrophobic pockets of proteins, while the pyrazole ring can engage in hydrogen bonding and π-π interactions. These interactions disrupt normal cellular processes, leading to the compound's observed biological effects. Its molecular targets often include enzymes and receptors integral to disease pathways, such as kinases or G-protein coupled receptors (GPCRs).

Comparison with Similar Compounds

4-(benzyloxy)-1-(4-fluorophenyl)-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide stands out for its unique combination of functional groups which grant it specific reactivity and biological activity. Similar compounds include:

  • 1-Phenyl-3-(4-fluorophenyl)-1H-pyrazole-4-carboxamide

  • 3-(Benzyloxy)-1H-pyrazole-4-carboxamide

  • 1-(4-Methoxyphenyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carboxamide: These analogs share structural elements but differ in their substituents, which can significantly alter their chemical behavior and biological properties. The presence of a benzyloxy group in this compound, for instance, provides additional sites for chemical modification, enhancing its utility in drug development.

There you have it—a comprehensive overview of this compound

Properties

IUPAC Name

1-(4-fluorophenyl)-N-(2-methoxyethyl)-4-phenylmethoxypyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O3/c1-26-12-11-22-20(25)19-18(27-14-15-5-3-2-4-6-15)13-24(23-19)17-9-7-16(21)8-10-17/h2-10,13H,11-12,14H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMJUOGFLPWOFAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=NN(C=C1OCC2=CC=CC=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.